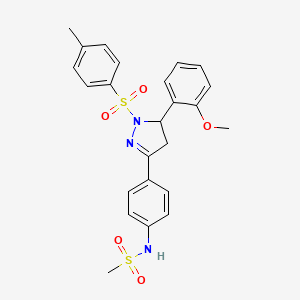

![molecular formula C22H16ClN5O2S B2718059 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-16-1](/img/structure/B2718059.png)

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

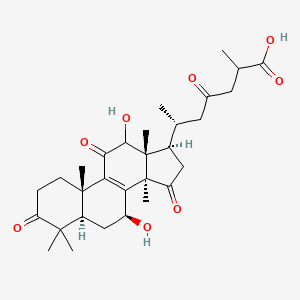

The compound “7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines can generally be synthesized using eco-compatible catalysts and reaction conditions . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as 3-(BENZENESULFONYL)-7-CHLORO-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death) or inhibition of cell proliferation. Studies have indicated that derivatives of triazoloquinazoline compounds can be effective against various types of cancer, including breast and lung cancer .

Antimicrobial Activity

Research has demonstrated that triazoloquinazoline derivatives possess significant antimicrobial properties. This compound can be effective against a range of bacterial and fungal pathogens. Its mechanism of action typically involves disrupting the cell wall synthesis or interfering with the microbial DNA replication process, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), this compound has potential as a photosensitizer. PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. The structural properties of this compound make it suitable for such applications, offering a non-invasive treatment option for certain cancers and infections.

These applications highlight the versatility and potential of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine in various fields of scientific research. Each application area provides a unique avenue for further exploration and development.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

将来の方向性

作用機序

Target of action

Quinazolinones and triazoloquinazolines, which are part of the structure of this compound, are known to have a wide range of biological activities. They have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Quinazolinones and triazoloquinazolines can affect a variety of cellular processes, including cell division, inflammation, and neurotransmission .

Pharmacokinetics

Many quinazolinones and triazoloquinazolines have good bioavailability and can cross the blood-brain barrier .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could include cell death (in the case of anticancer activity), reduced inflammation, or altered neurotransmission .

Action environment

The action, efficacy, and stability of the compound could be influenced by various factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .

特性

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZLWEAEPVRVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

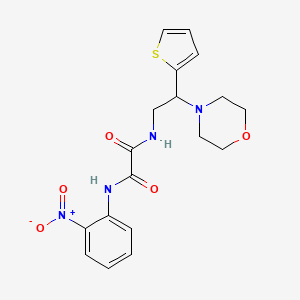

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

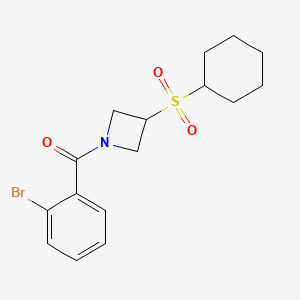

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

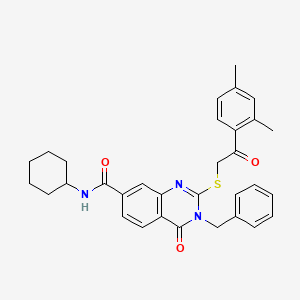

![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)

![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)

![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)